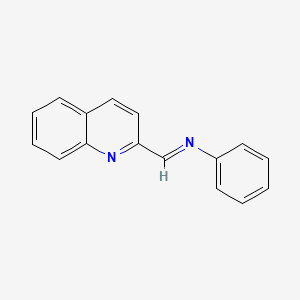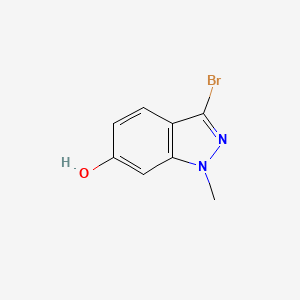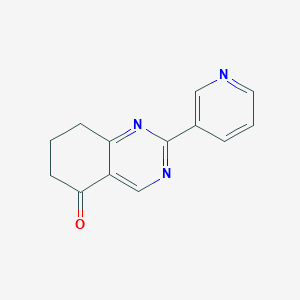![molecular formula C14H13NO2 B11879265 3,3-Dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one CAS No. 104654-88-8](/img/structure/B11879265.png)
3,3-Dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one is a complex organic compound with a unique fused ring structure
準備方法
The synthesis of 3,3-Dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct formation of the fused ring structure. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
3,3-Dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium hydride and alkyl halides.
Addition: The double bond in the furoquinoline structure can undergo addition reactions with halogens or hydrogen halides.
科学的研究の応用
3,3-Dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and materials.
作用機序
The mechanism of action of 3,3-Dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The pathways involved often include modulation of signal transduction pathways and inhibition of cell proliferation in cancer cells.
類似化合物との比較
3,3-Dimethyl-2-methylidene-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one can be compared with other similar compounds such as:
Quinoline Derivatives: These compounds share the quinoline ring structure but differ in their substituents and functional groups.
Furoquinoline Compounds: These have similar fused ring structures but may vary in the position and type of substituents.
Isoquinoline Derivatives: These compounds have a similar nitrogen-containing ring but differ in the arrangement of the rings and substituents.
The uniqueness of this compound lies in its specific fused ring structure and the presence of both methylidene and dihydrofuro groups, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
104654-88-8 |
|---|---|
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC名 |
3,3-dimethyl-2-methylidene-5H-furo[3,2-c]quinolin-4-one |
InChI |
InChI=1S/C14H13NO2/c1-8-14(2,3)11-12(17-8)9-6-4-5-7-10(9)15-13(11)16/h4-7H,1H2,2-3H3,(H,15,16) |
InChIキー |
QEVCORPXEHSDTN-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=C)OC2=C1C(=O)NC3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Hydroxymethyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11879194.png)

![1-Ethyl-7-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11879205.png)










